Product packaging for alpha-Monofluoromethyldopa(Cat. No.:)

alpha-Monofluoromethyldopa

Cat. No.: B1250275
M. Wt: 229.2 g/mol
InChI Key: NRNSHPCDKHOUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Monofluoromethyldopa is a biochemical research compound offered for investigational applications. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Based on its structural relationship to methyldopa, a known centrally-acting alpha-2 adrenergic agonist , this fluorinated analog is of significant interest in pharmacological and neurochemical research. Methyldopa is known to be metabolized to active compounds like alpha-methylnorepinephrine, which act as agonists at central alpha-2 adrenergic receptors, leading to a reduction in sympathetic nervous system outflow and a decrease in blood pressure . The introduction of a monofluoromethyl group is typically explored to alter a compound's metabolic profile, binding affinity, or transport mechanisms, potentially making it a valuable tool for studying neurotransmitter synthesis, enzyme function (such as aromatic L-amino acid decarboxylase ), and the central regulation of vascular tone. Researchers can utilize this compound to probe adrenergic pathways and investigate the structure-activity relationships of amino acid-based therapeutics. Strict handling procedures appropriate for research chemicals should be followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO4 B1250275 alpha-Monofluoromethyldopa

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO4

Molecular Weight

229.2 g/mol

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3-fluoropropanoic acid

InChI

InChI=1S/C10H12FNO4/c11-5-10(12,9(15)16)4-6-1-2-7(13)8(14)3-6/h1-3,13-14H,4-5,12H2,(H,15,16)

InChI Key

NRNSHPCDKHOUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(CF)(C(=O)O)N)O)O

Synonyms

2-(fluoromethyl)-3-(3,4-dihydroxyphenyl)alanine
alpha-(fluoromethyl)-3-hydroxy-L-tyrosine
alpha-fluoromethyldopa
alpha-monofluoromethyldopa
alpha-monofluoromethyldopa, (L)-isomer
MFMD
monofluoromethyl-dopa
RMI 71963

Origin of Product

United States

Historical and Conceptual Foundations of Alpha Monofluoromethyldopa

Genesis of Fluorinated Amino Acid Derivatives in Biochemical Research

The introduction of fluorine into amino acids marked a significant advancement in biochemical and medicinal chemistry research. acs.orgnih.gov Historically, fluorine was largely absent from biological systems, but its unique physicochemical properties—such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—presented an opportunity to modulate the properties of biological molecules. nih.govacs.org The incorporation of fluorine into amino acids can enhance metabolic stability, influence molecular conformation, and alter binding affinity to protein targets. acs.orgmdpi.comnih.gov

The field of fluorinated amino acid synthesis has expanded rapidly, moving from simple derivatives to more complex structures. nih.gov Researchers developed various synthetic methodologies to access these novel building blocks, recognizing their potential to create peptides and proteins with enhanced enzymatic stability and modulated activities. acs.orgnih.gov These fluorinated analogues also became valuable as biological probes, particularly for ¹⁹F NMR spectroscopy, to investigate biological processes. mdpi.com The initial studies demonstrated that strategic fluorination could be a general and effective method for improving the stability of proteins against chemical, thermal, and proteolytic degradation. acs.org This foundation of purposefully modifying amino acids with fluorine to fine-tune their biochemical behavior set the stage for the development of targeted enzyme inhibitors.

Discovery and Initial Biochemical Characterization of alpha-Monofluoromethyldopa as an Aromatic L-Amino Acid Decarboxylase (AADC) Inhibitor

This compound (MFMD) emerged from the line of research focused on creating highly specific and potent enzyme inhibitors. It was identified as a selective, enzyme-activated, irreversible inhibitor of aromatic L-amino acid decarboxylase (AADC). nih.govnih.gov Early biochemical studies characterized its potent effects both in vitro and in vivo.

In studies with rats, administration of MFMD led to a significant reduction in the concentrations of dopamine (B1211576) and norepinephrine (B1679862) in the heart. nih.gov This demonstrated its ability to inhibit AADC effectively in peripheral tissues, thereby blocking the synthesis of these key neurotransmitters. nih.gov Further research in mice showed that MFMD caused a marked decrease in whole-brain concentrations of norepinephrine, dopamine, and serotonin (B10506). nih.gov An interesting finding from these studies was the differential recovery rate of AADC activity in various subcellular compartments of the brain. The recovery of enzyme activity in the synaptosomal pool (nerve terminals) was significantly slower than in the non-synaptosomal pool, a finding attributed to the need for enzyme synthesis in the nerve cell bodies and subsequent axonal transport to the terminals. nih.gov

In comparative studies using human cancer cell lines, MFMD demonstrated cytotoxic effects that correlated with the level of AADC activity in the cells. For instance, in the NCI-H727 human lung carcinoid cell line, MFMD was found to be lethal with an IC₅₀ (half-maximal inhibitory concentration) of 56 +/- 6 µM. nih.gov This effect was more potent than that of another AADC inhibitor, 3-hydroxybenzylhydrazine (B1666290) (NSD-1015), which had no effect, but less potent than carbidopa (B1219) in the same cell line. nih.gov

Table 1: Summary of Initial Biochemical Findings for this compound

FindingOrganism/SystemObserved EffectReference
Inhibition of Neurotransmitter SynthesisRatsReduced dopamine and norepinephrine concentrations in the heart. nih.gov
Neurotransmitter DepletionMiceMarked decrease in whole-brain norepinephrine, dopamine, and serotonin. nih.gov
Differential Enzyme RecoveryMouse Brain Subcellular FractionsDelayed recovery of AADC activity in the synaptosomal pool compared to the non-synaptosomal pool. nih.gov
Cytotoxicity in Cancer CellsHuman Lung Carcinoid Cells (NCI-H727)IC₅₀ = 56 +/- 6 µM. nih.gov
Enzyme InactivationPurified Hog Kidney AADCTime-dependent and irreversible inhibition. researchgate.net

These initial characterizations established this compound as a powerful tool for studying the role of AADC and as a potent, irreversible inhibitor of the enzyme. nih.govnih.gov

Conceptual Framework of Mechanism-Based Enzyme Inhibition ("Suicide Inhibition") as Applied to this compound

This compound functions through a sophisticated mechanism known as mechanism-based inhibition, or more colloquially, "suicide inhibition". nih.govuniroma1.itwikipedia.org This process is an irreversible form of enzyme inhibition where the enzyme itself converts a seemingly harmless substrate analogue into a highly reactive molecule. uniroma1.itgenscript.com This newly formed reactive species then covalently bonds to the enzyme's active site, leading to its permanent inactivation. wikipedia.orgmdpi.com

The conceptual framework for this process involves several key steps:

Binding: The inhibitor, which is designed to be structurally similar to the enzyme's natural substrate, binds to the active site. In the case of this compound, it acts as an analogue of L-DOPA for the enzyme AADC.

Enzymatic Conversion: The enzyme begins its normal catalytic process on the inhibitor. uniroma1.itmdpi.com For AADC, this involves a decarboxylation step.

Activation to a Reactive Intermediate: During this catalytic process, the unique chemical structure of the suicide inhibitor (in this case, the presence of the fluorine atom) facilitates the formation of a reactive intermediate species. The enzyme essentially participates in its own downfall by creating the agent of its inactivation.

Irreversible Covalent Bonding: This highly reactive intermediate does not dissociate from the enzyme as a normal product would. Instead, it rapidly forms a stable, covalent bond with a crucial amino acid residue within the active site. wikipedia.orggenscript.com This covalent modification permanently blocks the active site, rendering the enzyme non-functional.

This "suicide" mechanism confers high specificity because the inhibitor is only activated by its target enzyme. wikipedia.org Theoretical considerations predicted that this compound would act as such an enzyme-activated inhibitor of AADC. researchgate.net Its characterization as an "enzyme-activated, irreversible inhibitor" confirms that it operates within this conceptual framework, making it a classic example of rational drug design applied to enzyme inhibition. nih.govresearchgate.net

Synthetic Methodologies and Chemical Modifications for Research Applications

Stereoselective Synthesis of alpha-Monofluoromethyldopa and Its Enantiomers

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, the development of synthetic routes that afford high chiral purity is paramount. Stereoselective synthesis ensures that the desired enantiomer is produced, which is crucial for its intended biological interactions.

Asymmetric Synthesis Approaches for Chiral Purity

Achieving high enantiomeric purity in the synthesis of this compound often relies on asymmetric synthesis strategies. These methods introduce chirality in a controlled manner, leading to the preferential formation of one enantiomer over the other. One of the most effective strategies involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net These are chiral molecules that are temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, oxazolidinones, often referred to as Evans auxiliaries, and pseudoephedrine amides are well-established chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various alpha-amino acids. wikipedia.orgresearchgate.netnih.gov

Another powerful approach is catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of the chiral product. labinsights.nl This method is highly efficient and is a cornerstone of modern green chemistry. labinsights.nl Chiral organocatalysts, such as proline derivatives and chiral oxazaborolidines, have proven effective in a range of asymmetric transformations. labinsights.nl

Synthesis StrategyDescriptionKey Advantage
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. wikipedia.orgresearchgate.netHigh diastereoselectivity and predictable stereochemical outcome. nih.gov
Asymmetric Catalysis A small amount of a chiral catalyst is used to produce a large amount of the desired enantiomer. labinsights.nlHigh efficiency and atom economy, aligning with green chemistry principles. labinsights.nl
Chiral Pool Synthesis Utilizes readily available chiral natural products as starting materials.Access to complex chiral structures from inexpensive sources.

Chemical Routes from Precursors and Intermediates

The synthesis of this compound typically begins with readily available precursors that are chemically transformed through a series of steps. A common precursor for the synthesis of DOPA analogs is L-dopa itself, which can be chemically modified to introduce the monofluoromethyl group. researchgate.net Alternatively, the synthesis can commence from simpler aromatic starting materials. For example, a common strategy for synthesizing alpha-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis. While effective, this method initially produces a racemic mixture that requires subsequent resolution to separate the enantiomers.

A significant challenge in the synthesis of fluorinated DOPA analogs is the introduction of the fluorine atom onto the electron-rich catechol ring without causing unwanted side reactions. springernature.com The development of robust fluorination methods is therefore a critical area of research.

Potential for Enzymatic and Biocatalytic Synthesis Routes in Research

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite stereoselectivity, making them ideal for the synthesis of chiral molecules like this compound. nih.gov For instance, the enzyme tyrosinase can hydroxylate L-tyrosine to produce L-dopa, and it is conceivable that engineered versions of this or other enzymes could be developed to act on fluorinated precursors. scirp.orgnih.govresearchgate.net

The reductive amination of α-keto acids using amino acid dehydrogenases is another well-established enzymatic method for producing chiral amino acids with very high enantioselectivity. nih.gov This approach, coupled with an enzymatic cofactor regeneration system, is a prominent method for the preparation of chiral amino acids. nih.gov While specific enzymatic routes for this compound are not yet widely established, the rapid advancements in enzyme engineering and biocatalysis suggest that such methods are a promising future direction for the efficient and sustainable production of this compound. nih.govfu-berlin.de

Derivatization Strategies for Mechanistic Elucidation and Probe Development

To investigate the biochemical pathways and mechanisms of action of this compound, researchers often employ derivatization strategies. These involve chemically modifying the molecule to introduce specific labels or structural changes that facilitate its detection or help to understand its biological interactions.

Isotopic Labeling for Biochemical Pathway Tracing (e.g., ¹⁴C, ¹⁸F)

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule in a biological system. By replacing one or more atoms in this compound with their corresponding isotopes, such as Carbon-14 (¹⁴C) or Fluorine-18 (B77423) (¹⁸F), the molecule can be tracked and quantified using techniques like liquid scintillation counting or Positron Emission Tomography (PET). nih.gov

The introduction of ¹⁸F, a positron-emitting isotope with a half-life of approximately 110 minutes, is particularly valuable for in vivo imaging studies. nih.gov PET imaging with ¹⁸F-labeled analogs, such as [¹⁸F]6-fluoro-L-DOPA, allows for the non-invasive visualization and quantification of dopaminergic activity in the brain. springernature.comnih.govnih.gov The synthesis of these radiolabeled compounds requires specialized and rapid radiochemical methods due to the short half-life of ¹⁸F. nih.gov Recent advancements have focused on developing more efficient and automated methods for ¹⁸F-labeling, including copper-mediated fluorination of boronic ester precursors. springernature.comnih.gov

IsotopeApplicationDetection Method
¹⁴C Metabolic pathway tracing, in vitro assaysLiquid Scintillation Counting, Autoradiography
¹⁸F In vivo imaging of biological processes nih.govPositron Emission Tomography (PET) nih.gov

Structural Analogs and Homologs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing and evaluating a series of structural analogs and homologs of a parent compound to understand how specific structural features influence its biological activity. nih.gov By systematically modifying different parts of the this compound molecule, such as the catechol ring, the amino acid side chain, or the fluoromethyl group, researchers can identify the key structural determinants for its interaction with biological targets.

For example, the synthesis of various ring-fluorinated analogs of L-dopa has provided insights into how the position of the fluorine atom affects the molecule's behavior as a substrate for the enzyme Dopa decarboxylase. nih.gov Such studies are crucial for the rational design of new compounds with improved potency, selectivity, or pharmacokinetic properties. The data generated from SAR studies can also be used to develop quantitative structure-activity relationship (QSAR) models, which can predict the activity of novel, unsynthesized compounds.

Design of Prodrugs for Research Delivery in Preclinical Models

The development of prodrugs for α-monofluoromethyldopa is a strategic approach to address potential limitations in its physicochemical and pharmacokinetic properties for research applications in preclinical models. The primary goals for designing such prodrugs include enhancing bioavailability, improving transport across biological membranes, and achieving targeted delivery to specific tissues or organs. The design of these prodrugs often involves the temporary modification of the carboxyl or amino groups of the α-monofluoromethyldopa molecule.

One common strategy in prodrug design is the esterification of the carboxylic acid moiety. This modification can increase the lipophilicity of the parent compound, potentially enhancing its absorption and ability to cross cell membranes. For instance, simple alkyl esters or esters containing more complex promoieties can be synthesized. The choice of the ester group can influence the rate of hydrolysis back to the active α-monofluoromethyldopa by endogenous esterases present in plasma and tissues.

Another approach involves the formation of amide prodrugs by modifying the primary amino group. Linking amino acids or small peptides to α-monofluoromethyldopa can leverage amino acid transporters for improved absorption and distribution. Dipeptide prodrugs, for example, may be designed to undergo cyclization to release the parent drug, with the rate of release being dependent on the steric and electronic properties of the attached amino acids.

Furthermore, prodrug strategies can be designed for targeted release. For example, incorporating a promoiety that is a substrate for a specific enzyme that is overexpressed in a target tissue can lead to site-specific activation of α-monofluoromethyldopa. This approach can be particularly useful in preclinical studies aiming to investigate the compound's effects in a localized manner.

The stability of the prodrug is a critical factor in its design. The linkage between the promoiety and α-monofluoromethyldopa must be stable enough to allow the prodrug to reach its target site but also labile enough to be cleaved, releasing the active compound. The chemical stability is often evaluated at different pH values to simulate the conditions in the gastrointestinal tract and systemic circulation.

The following interactive data table summarizes potential prodrug strategies for α-monofluoromethyldopa for research applications in preclinical models, based on common medicinal chemistry approaches.

Prodrug Type Promoiety Linkage Type Potential Research Application
Ester ProdrugEthylEsterEnhance lipophilicity for improved passive diffusion across membranes.
Amino Acid ProdrugL-ValineEsterUtilize amino acid transporters for enhanced absorption.
Dipeptide ProdrugGlycyl-SarcosineAmideTarget peptide transporters and control release rate through cyclization.
Nitrobenzyl Prodrug4-NitrobenzylCarbamateInvestigate enzyme-mediated activation in specific tissues expressing nitroreductases.

Molecular Mechanisms of Enzyme Inhibition by Alpha Monofluoromethyldopa

Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC)

Alpha-monofluoromethyldopa is classified as a mechanism-based inactivator, also known as a suicide substrate, of aromatic L-amino acid decarboxylase (AADC). scribd.comscribd.com This means it is transformed by the enzyme's own catalytic mechanism into a reactive metabolite that then irreversibly inhibits the enzyme. scribd.comscribd.com This targeted inactivation leads to a profound decrease in AADC levels, by over 99%, resulting in a significant depletion of catecholamines in the brain, heart, and kidneys. scribd.comscribd.com

Kinetics of Irreversible and Time-Dependent Inactivation

The inhibition of AADC by this compound is an irreversible and time-dependent process. nih.gov This type of inhibition is characterized by a rate and affinity that are more accurately described by kinetic parameters beyond a simple IC50 value. enzymlogic.com The key parameters include the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). enzymlogic.com These values provide a more detailed understanding of the efficiency of the covalent binding and are crucial for evaluating structure-activity relationships and predicting in vivo effects. enzymlogic.com While specific kinetic values for this compound's inactivation of AADC were not available in the provided search results, the time-dependent nature of the inhibition is a well-established characteristic. nih.gov The irreversible nature of this inhibition is a critical factor in its potent pharmacological effects. scribd.comnih.gov

Kinetic ParameterDescription
k_inact The maximum rate of enzyme inactivation at saturating concentrations of the inhibitor.
K_I The concentration of the inhibitor that results in a half-maximal rate of inactivation.
t_1/2 The half-life of the enzyme activity in the presence of a specific concentration of the inhibitor.

No specific values for these parameters for this compound were available in the search results.

Formation of Covalent Enzyme-Inhibitor Adducts and Stoichiometry

The irreversible nature of AADC inhibition by this compound stems from the formation of a stable covalent bond between the inhibitor and the enzyme. scribd.comnih.gov This process involves the enzyme's catalytic machinery converting the inhibitor into a reactive intermediate, which then forms a covalent adduct with an amino acid residue within the active site. scribd.comnih.gov This permanent modification renders the enzyme catalytically inactive.

The formation of covalent adducts can be detected and characterized using techniques like mass spectrometry, which can identify the mass increase corresponding to the addition of the inhibitor to the protein. umn.edumdpi.com While the exact stoichiometry for this compound and AADC was not specified in the provided results, the mechanism of action implies a specific interaction, likely approaching a 1:1 ratio of inhibitor to active enzyme subunit for complete inactivation. The formation of such covalent adducts is a defining feature of mechanism-based inhibitors. scribd.comscribd.commdpi.com

Role of Pyridoxal (B1214274) Phosphate (B84403) (PLP) in the Mechanism-Based Inhibition

Pyridoxal phosphate (PLP), the active form of vitamin B6, is an essential cofactor for AADC and plays a central role in the mechanism of inhibition by this compound. researchgate.netdrugbank.comopenbiochemistryjournal.com The catalytic process begins with the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. drugbank.comwikipedia.orgwikipedia.org

When the substrate, or in this case the inhibitor this compound, enters the active site, its amino group displaces the lysine's amino group, forming a new Schiff base with PLP (an external aldimine). drugbank.comwikipedia.org This binding orients the inhibitor within the active site, allowing the enzyme to proceed with decarboxylation. wikipedia.orgnih.gov This enzymatic processing of this compound generates a reactive quinonoid intermediate. nih.gov This intermediate is then attacked by a nucleophilic residue in the active site, leading to the formation of a covalent bond and irreversible inactivation of the enzyme. scribd.com Therefore, PLP is indispensable for both binding the inhibitor and catalyzing the reaction that ultimately leads to the enzyme's "suicide." researchgate.netdrugbank.com

Specificity of Inhibition: AADC vs. Other Decarboxylases

This compound exhibits a degree of specificity for AADC over other PLP-dependent decarboxylases. For instance, related compounds like alpha-fluoromethylhistidine (B1203605) are potent and specific irreversible inhibitors of histidine decarboxylase, suggesting that the parent amino acid structure guides the inhibitor to its target enzyme. nih.govnih.gov While AADC can decarboxylate several aromatic L-amino acids including L-DOPA, L-phenylalanine, L-tyrosine, L-histidine, and L-tryptophan, the efficiency varies. wikipedia.org The specificity of this compound for AADC implies that the active sites of other decarboxylases, such as glutamate (B1630785) decarboxylase, have structural differences that prevent effective binding or catalytic processing of this particular inhibitor. wikipedia.org Glutamate decarboxylase, for example, is the rate-limiting enzyme for GABA synthesis and is a distinct target. wikipedia.org Similarly, histidine decarboxylase is the specific enzyme for histamine (B1213489) production. mdpi.com The selective action of this compound highlights the subtle but crucial differences in the active site topographies of these related enzymes.

Molecular Recognition and Binding Dynamics with AADC

Identification of Enzyme Active Site Interactions

The specific binding of this compound to the AADC active site is the first step in its inhibitory mechanism. This molecular recognition is guided by interactions between the inhibitor and amino acid residues in the active site, as well as the crucial PLP cofactor. scribd.comnih.govrsc.org The process begins with the formation of an external aldimine with PLP, which anchors the inhibitor. drugbank.comwikipedia.org The structure of the AADC active site includes a flexible catalytic loop that closes over the active site, properly positioning the catalytic residues for the reaction. researchgate.net The precise orientation of the inhibitor's fluoromethyl-dopa structure within this pocket is critical. Mutations in residues that interact with PLP or are near the active site can significantly alter substrate and inhibitor binding. openbiochemistryjournal.com While the specific nucleophilic residue in AADC that forms the final covalent adduct with the processed this compound was not identified in the search results, it is understood that this residue attacks the reactive intermediate generated during the catalytic cycle, solidifying the irreversible bond. scribd.com

Conformational Changes in AADC Upon Inhibitor Binding

The binding of an inhibitor to an enzyme's active site often induces significant conformational changes, and the interaction between this compound and Aromatic L-Amino Acid Decarboxylase (AADC) is no exception. Research into the structure and function of AADC and related decarboxylases has identified key structural elements that are crucial for catalysis and are likely involved in the binding of inhibitors. One of the most critical of these is a flexible catalytic loop. researchgate.net This loop is believed to act as a lid, covering the active site to correctly position the catalytic residues required for the decarboxylation reaction. researchgate.net

Upon the entry of this compound into the active site, it is hypothesized that this flexible loop undergoes a significant conformational adjustment. This change is essential to secure the inhibitor in a precise orientation for the subsequent chemical reactions that lead to the enzyme's irreversible inactivation. Studies on analogous enzymes have shown that the binding of the pyridoxal 5'-phosphate (PLP) cofactor and the entry of a substrate into the active site can induce such structural changes. researchgate.net The binding of this compound likely triggers a similar response, shifting the enzyme's conformation to facilitate the covalent bond formation that permanently disables its catalytic function. This induced-fit mechanism ensures a high degree of specificity and efficiency in the inhibition process.

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

To gain a deeper, atomistic understanding of the interaction between this compound and AADC, researchers employ computational modeling and molecular dynamics (MD) simulations. nih.govamu.edu.pl These powerful techniques allow for the visualization and analysis of the enzyme-inhibitor complex at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

The process typically begins with molecular docking, where computational algorithms predict the most likely binding pose of this compound within the AADC active site. frontiersin.org Following docking, MD simulations are performed. These simulations model the movement of every atom in the enzyme-inhibitor complex over time, providing a dynamic picture of the binding event and its consequences for the enzyme's structure and flexibility. nih.govmdpi.com

Key objectives of these simulations include:

Determining Binding Affinity: Calculating the binding free energy (ΔGbind) to quantify the strength of the interaction between the inhibitor and the enzyme. chemrxiv.orgnih.gov A more negative value typically indicates a more potent inhibitor.

Assessing Complex Stability: The stability of the enzyme-inhibitor complex is analyzed using metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone atoms from their initial positions. A stable complex will show minimal fluctuations in its RMSD value over the course of the simulation. mdpi.com

Identifying Key Interactions: These models can pinpoint the specific amino acid residues in the AADC active site that form critical hydrogen bonds and hydrophobic interactions with this compound, anchoring it in place. frontiersin.org

The table below summarizes the typical data and insights generated from a molecular dynamics simulation of an enzyme-inhibitor complex.

Simulation ParameterDescriptionTypical Finding for a Stable Complex
Binding Free Energy (ΔGbind) The overall energy change when the inhibitor binds to the enzyme.A highly negative value (e.g., -9.05 kcal/mol) indicating strong, favorable binding. chemrxiv.org
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone over time relative to a reference structure.The system reaches equilibrium with RMSD fluctuations of less than 0.2 nm. mdpi.com
Radius of Gyration (Rg) A measure of the enzyme's compactness.A stable Rg value, indicating that the inhibitor does not cause significant unfolding. nih.gov
Key Interacting Residues Specific amino acids in the active site that form bonds with the inhibitor.Identification of residues forming hydrogen bonds and a hydrophobic pocket around the inhibitor. frontiersin.org

These computational studies are crucial for understanding the precise molecular mechanism of inhibition and can guide the rational design of new, even more potent and selective AADC inhibitors. nih.gov

Comparative Analysis with Other AADC Inhibitors in Research

This compound is one of several compounds developed to inhibit AADC, and its properties are best understood when compared to other inhibitors used in research and clinical settings. The primary distinction among these inhibitors lies in their mechanism (irreversible vs. reversible) and their selectivity.

This compound is classified as an irreversible inhibitor, meaning it forms a permanent, covalent bond with the AADC enzyme. nih.gov This contrasts with other inhibitors that may bind reversibly. For instance, research on islet cells showed that AADC activity could be inhibited by both 0.1 mM this compound and 0.1 mM benserazide (B1668006), demonstrating comparable potency in that specific experimental context. researchgate.net

Another widely known AADC inhibitor is carbidopa (B1219). A key difference highlighted in research is their relative efficacy against AADC from different sources. While carbidopa is a potent inhibitor of host (human) AADC, it only weakly inhibits L-dopa decarboxylation by gut microbial enzymes. harvard.edu In contrast, a related compound, (S)-α-fluoromethyltyrosine, was found to be a selective inhibitor of microbial L-dopa decarboxylation. harvard.edu This highlights the potential for developing inhibitors with specificity for enzymes from different organisms. Alpha-methyldopa is another related compound that acts as a substrate and inhibitor for AADC. researchgate.netvdoc.pub

The table below provides a comparative overview of this compound and other notable AADC inhibitors based on research findings.

InhibitorMechanism of AADC InhibitionKey Research Findings
This compound IrreversiblePotent inhibitor of AADC. nih.gov Its inhibition of islet AADC is comparable to benserazide at similar concentrations. researchgate.net
Benserazide Reversible (typically)Potent inhibitor of AADC; used to prevent peripheral conversion of L-DOPA. researchgate.net
Carbidopa Reversible (typically)Potent inhibitor of host AADC but a weak inhibitor of gut microbial L-dopa decarboxylase. harvard.edu
(S)-α-Fluoromethyltyrosine IrreversibleA related fluorinated compound that selectively inhibits microbial L-dopa decarboxylation. harvard.edu
alpha-Methyldopa Substrate/InhibitorActs as a substrate for AADC, leading to the formation of an active metabolite, but also inhibits the enzyme. researchgate.netvdoc.pub

This comparative analysis is essential for selecting the appropriate inhibitor for a given research question, whether the goal is to achieve broad and permanent AADC inhibition or to selectively target specific pools of the enzyme. nih.gov

Biochemical and Neurochemical Impact in Preclinical Research Models

Modulation of Neurotransmitter Synthesis Pathways In Vitro and In Vivo (Mechanistic Focus)

Alpha-monofluoromethyldopa is an enzyme-activated, irreversible inhibitor of the enzyme Aromatic L-amino acid decarboxylase (AADC). nih.govresearchgate.net This enzyme plays a crucial role in the biosynthesis of key monoamine neurotransmitters. mdpi.comwikipedia.org By inhibiting AADC, this compound effectively disrupts these synthesis pathways, a mechanism that has been extensively studied in various preclinical research models.

The biosynthesis of catecholamines, specifically dopamine (B1211576) and norepinephrine (B1679862), is highly dependent on the AADC enzyme. mdpi.com AADC catalyzes the conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) into dopamine. mdpi.comsigmaaldrich.com Dopamine can then be further converted to norepinephrine. sigmaaldrich.com

Preclinical studies have demonstrated that the administration of this compound leads to a significant reduction in the concentrations of dopamine and norepinephrine in various tissues. nih.govnih.gov In research involving rats, injections of this compound resulted in reduced levels of both dopamine and norepinephrine in the heart. nih.gov This depletion of catecholamine stores is a direct consequence of the irreversible inhibition of AADC, which blocks the synthesis of dopamine from its precursor, L-DOPA. nih.govresearchgate.net The functional outcome of this biochemical change is a depression of sympathetic nervous function. nih.gov

Table 1: Effect of this compound on Catecholamine and Precursor Amino Acid Levels in Rat Heart (Qualitative Summary)
CompoundEffect of this compound AdministrationReference
DopamineReduced nih.gov
NorepinephrineReduced nih.gov
L-DOPAIncreased nih.gov

The AADC enzyme is not exclusive to the catecholamine pathway; it is also essential for the production of serotonin (B10506) (5-hydroxytryptamine, 5-HT). wikipedia.orgnews-medical.net In the serotonin synthesis pathway, AADC catalyzes the decarboxylation of 5-hydroxytryptophan (B29612) (5-HTP) to form serotonin. wikipedia.orguvm.edunih.gov

As a potent AADC inhibitor, this compound also disrupts the synthesis of serotonin. researchgate.netnih.gov In vivo studies in mice have shown that treatment with this compound leads to a marked decrease in the concentration of serotonin in the brain. nih.gov This effect occurs concurrently with the reduction in catecholamines, highlighting the compound's broad impact on monoamine neurotransmitter systems due to its action on a common synthesis step. researchgate.net Research has confirmed that this compound inhibits 5-hydroxytryptophan decarboxylase activity in multiple brain regions, including the hypothalamus and cerebral cortex. researchgate.net

A direct and predictable consequence of blocking a metabolic enzyme is the accumulation of its substrate(s). In the case of AADC inhibition by this compound, this leads to a significant buildup of the precursor amino acids L-DOPA and 5-HTP. researchgate.net

Research in rats and mice has demonstrated that following the administration of this compound, there is a measurable, linear accumulation of both L-DOPA and 5-HTP in the brain. researchgate.net This accumulation occurs because the precursors can no longer be efficiently converted into their respective neurotransmitter products, dopamine and serotonin. nih.govresearchgate.net The increase in L-DOPA concentrations has been specifically documented in the hearts of treated rats. nih.gov This phenomenon provides a clear in vivo marker of the compound's enzymatic inhibition and serves as a method to study the turnover rates of monoamine neurotransmitters. researchgate.net

Investigation of Subcellular Enzyme Pools and Recovery Dynamics

Research utilizing this compound has provided valuable insights into the cellular and subcellular dynamics of AADC, including its localization and replenishment within neurons.

Studies using this compound have been instrumental in distinguishing between different subcellular pools of AADC activity in the brain. nih.gov By employing subcellular fractionation techniques on brain homogenates from treated mice, researchers were able to separate nerve terminals (synaptosomes) from other cellular components. nih.gov

This research revealed that at least two distinct pools of AADC activity exist, characterized by different recovery rates following irreversible inhibition by this compound. nih.gov A significant difference was observed between the AADC activity located in the synaptosomal pool (representing the enzyme within nerve terminals) and the non-synaptosomal pool. nih.gov The recovery of enzyme activity within the synaptosomal fraction was found to be substantially slower than in the non-synaptosomal fraction. nih.gov

Table 2: Comparative Recovery Dynamics of AADC Activity in Mouse Brain Subcellular Fractions After this compound Administration
Subcellular PoolDescriptionRecovery Rate of AADC ActivityReference
SynaptosomalRepresents AADC in nerve terminals, the primary sites of neurotransmitter synthesis.Significantly delayed/slower nih.gov
Non-SynaptosomalRepresents AADC in other cellular compartments, including the cell body.Faster nih.gov

The observed difference in recovery rates between synaptosomal and non-synaptosomal AADC has significant implications for understanding neuronal protein logistics. nih.gov The delayed recovery of AADC activity specifically at the nerve terminals suggests that new enzyme synthesis does not occur locally at the synapse. nih.gov

The prevailing interpretation of these findings is that AADC is synthesized within the nerve cell body (soma). nih.gov Following synthesis, the new enzyme molecules are actively transported along the axon to the nerve terminals, a process known as anterograde axonal transport. nih.govnih.gov This transport mechanism is essential for supplying distal axons and synapses with the necessary proteins and components for their function. nih.govdovepress.com Therefore, the slow recovery of AADC function in synaptosomes after inhibition by this compound reflects the time required for the synthesis of new enzyme in the cell body and its subsequent transport to the presynaptic sites where neurotransmitter synthesis primarily occurs. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for Research

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are fundamental in the analysis of alpha-Monofluoromethyldopa, providing the means for both quantifying the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection stands as a powerful and sensitive method for the determination of this compound in various biological samples. acs.orgcapes.gov.br This technique leverages the electrochemical properties of the molecule for detection, offering high selectivity and low detection limits.

The methodology typically involves reversed-phase ion-pair liquid chromatography. capes.gov.brresearchgate.net By optimizing parameters such as the ion-pairing agent (e.g., octanesulfonic acid), ionic strength, pH, and the concentration of the organic modifier (e.g., methanol) in the mobile phase, researchers can achieve effective separation of this compound from other structurally similar catecholamines and their metabolites, such as DOPA, dopamine (B1211576), and norepinephrine (B1679862). capes.gov.brresearchgate.net

Electrochemical detection, often employing amperometric or coulometric detectors, provides the necessary sensitivity for measuring the low concentrations of this compound typically found in tissue samples. acs.org This approach has proven effective for the simultaneous determination of this compound and other related compounds in tissues from mice and rats. capes.gov.br The specificity of HPLC with electrochemical detection is particularly advantageous as it avoids interference from other compounds that might be present in a biological matrix, a common issue with less specific methods like fluorometric analysis. nih.gov

Table 1: HPLC-EC Parameters for this compound Analysis

ParameterTypical Conditions
Column Reversed-phase C18
Mobile Phase Aqueous buffer with ion-pairing agent (e.g., octanesulfonic acid) and organic modifier (e.g., methanol)
Detection Electrochemical (Amperometric or Coulometric)
Application Quantification in tissue samples (mice, rats)

Chiral Chromatography for Enantiomeric Resolution

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, their separation and individual analysis are critical. Chiral chromatography is the primary technique used for this purpose. slideshare.netwikipedia.org

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org The selection of the appropriate CSP and mobile phase is crucial for achieving successful resolution. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. wikipedia.orgmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, driven by a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org

By carefully selecting the chiral column and optimizing the mobile phase composition, researchers can resolve the enantiomers of this compound, allowing for the study of the individual biological effects and pharmacokinetic profiles of each isomer. chromatographyonline.com

Table 2: Principles of Chiral Chromatography for Enantiomeric Resolution

PrincipleDescription
Chiral Stationary Phase (CSP) A stationary phase containing a single enantiomer of a chiral compound that selectively interacts with the enantiomers of the analyte.
Enantiomeric Recognition Differential interaction between the CSP and the individual enantiomers of this compound, leading to different retention times.
Interaction Forces Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric effects contribute to the separation.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural analysis of this compound and the identification of its metabolites. mdpi.com Its high sensitivity and ability to provide detailed structural information make it ideal for these applications. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to analyze complex mixtures and elucidate the structure of compounds like this compound. wikipedia.org In an MS/MS experiment, ions of the parent molecule are first selected and then fragmented through collision-induced dissociation (CID). ucdavis.edu The resulting fragment ions are then analyzed to provide a "fingerprint" of the molecule's structure. ucdavis.edu

This fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, allowing for its unambiguous identification even in the presence of other compounds. mdpi.com High-resolution mass spectrometry, often used in conjunction with MS/MS, allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. mdpi.com

Application in In Vitro Metabolic Pathway Studies

The metabolic fate of this compound can be investigated through in vitro studies using systems such as liver microsomes. europa.eunih.gov Mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is the analytical method of choice for these studies. nih.govkcl.ac.uk

By incubating this compound with liver microsomes, researchers can generate its metabolites. europa.eu Subsequent analysis of the incubation mixture by LC-MS allows for the separation and detection of these metabolites. The high sensitivity of mass spectrometry enables the detection of even minor metabolites. bmbreports.org

Table 3: Mass Spectrometry Techniques in this compound Research

TechniqueApplicationInformation Obtained
Mass Spectrometry (MS) Molecular weight determinationElemental composition (with high resolution)
Tandem Mass Spectrometry (MS/MS) Structural elucidationFragmentation patterns, structural connectivity
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of complex mixtures, metabolite profilingSeparation and identification of metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. wikipedia.orguobabylon.edu.iq It provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton), ¹³C, and ¹⁹F. uobabylon.edu.iqdigitaloceanspaces.com

In NMR spectroscopy, a sample is placed in a strong magnetic field and irradiated with radio waves, causing certain atomic nuclei to absorb energy and transition to a higher energy spin state. libretexts.org The resonance frequency at which a nucleus absorbs energy is highly dependent on its local electronic environment, a phenomenon known as the chemical shift. wikipedia.org

For this compound, ¹H NMR would reveal the number and types of protons present in the molecule and their connectivity through spin-spin coupling. ¹³C NMR would provide information about the carbon skeleton. uobabylon.edu.iq Crucially, ¹⁹F NMR would be particularly informative due to the presence of the fluorine atom. jeolusa.com The chemical shift and coupling patterns in the ¹⁹F NMR spectrum would provide direct evidence for the location and electronic environment of the fluorine atom within the molecule. jeolusa.com

By combining data from ¹H, ¹³C, and ¹⁹F NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved. digitaloceanspaces.com

Table 4: NMR Spectroscopy in the Analysis of this compound

NucleusInformation Provided
¹H (Proton) Number of different types of protons, their chemical environments, and connectivity.
¹³C Information about the carbon framework of the molecule.
¹⁹F Direct confirmation of the presence and location of the fluorine atom.

¹H NMR and ¹³C NMR for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nstl.gov.cnresearchgate.net

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and their integration indicates the relative number of protons. For this compound, distinct signals are expected for the aromatic protons on the catechol ring, the β-proton, and the two diastereotopic protons of the fluoromethyl group. The coupling between the fluorine atom and the adjacent protons provides further structural confirmation.

¹³C NMR spectroscopy provides direct insight into the carbon skeleton of the molecule. nih.govresearchgate.net Each unique carbon atom in the structure gives a distinct signal. nih.gov The low natural abundance of the ¹³C isotope means that signal acquisition is less sensitive than for ¹H NMR. nih.gov Key signals for this compound would include those for the aromatic carbons, the carboxyl carbon, the α-carbon, the β-carbon, and the carbon of the fluoromethyl group. The signal for the fluoromethyl carbon is characteristically split into a doublet due to one-bond coupling with the fluorine atom. While specific literature values for chemical shifts are not always readily published, the expected patterns and couplings are foundational for structural verification. dntb.gov.uanih.govpnas.org

Table 1: Expected ¹H and ¹³C NMR Data for Chemical Structure Confirmation of this compound This table represents expected signals based on chemical structure, as specific published spectral data is not readily available.

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Information Provided
¹H 6.5 - 7.0 Multiplets Presence of aromatic catechol ring
¹H ~4.5 - 5.0 Triplet of Doublets Protons of the CH₂F group, showing coupling to both ¹⁹F and the β-proton
¹H ~3.0 - 3.5 Multiplet β-proton adjacent to the aromatic ring and the chiral center
¹³C 165 - 175 Singlet Carboxylic acid carbon
¹³C 110 - 150 Multiple Signals Carbons of the dihydroxyphenyl ring
¹³C 80 - 90 Doublet (¹JCF) Fluoromethyl carbon, confirming C-F bond
¹³C ~60 - 70 Singlet α-carbon (quaternary)

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly specific and sensitive technique for analyzing fluorinated compounds. researchgate.netnih.gov Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it provides clean spectra with a wide chemical shift range, making it an excellent probe for the local electronic environment of the fluorine atom. researchgate.net

For this compound, the ¹⁹F NMR spectrum is expected to show a single primary signal. The multiplicity of this signal is highly informative; it should appear as a triplet of doublets due to coupling to the two adjacent methylene (B1212753) protons (a triplet) and the single β-proton (a doublet). Analysis of these coupling constants helps to confirm the connectivity around the fluorinated methyl group. This technique is crucial for verifying the successful incorporation of the fluorine atom and for studying its interactions within a biological system, such as an enzyme's active site.

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including complex biological macromolecules like enzymes and their inhibitors. nih.gov While a crystal structure of the specific complex between aromatic L-amino acid decarboxylase (AADC) and this compound is not publicly available, analysis of AADC structures with other bound ligands provides significant insight into how the inhibitor likely binds and modifies the enzyme.

Determination of Precise Binding Modes

The crystal structure of human AADC in complex with the substrate analog L-Dopa methylester reveals critical features of the active site. The enzyme is a homodimer, with the active site located at the interface between the two subunits. The pyridoxal-5'-phosphate (PLP) cofactor is bound in the active site via a Schiff base linkage to a lysine (B10760008) residue (Lys303) in the apoenzyme.

By analogy, this compound is expected to bind in a similar orientation to the natural substrate, L-DOPA. Its catechol ring would likely form interactions within a specific pocket, while the carboxylate and amino groups would interact with active site residues that position the substrate for catalysis. Upon binding, the inhibitor's amino group would displace the lysine and form a new Schiff base with the PLP cofactor. This precise positioning is a prerequisite for its action as a mechanism-based inhibitor.

Structural Insights into Catalytic Site Modifications

This compound is an irreversible, mechanism-based or "suicide" inhibitor. This means the enzyme itself converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme. The catalytic process initiated by AADC on this compound does not lead to a standard product release. Instead, enzymatic decarboxylation is thought to be followed by the elimination of the fluorine atom, generating a highly reactive electrophilic species, a conjugated enamine intermediate.

This reactive intermediate then attacks a nucleophile within the active site, forming a stable, covalent bond. The most likely target for this attack is the PLP cofactor itself or a nearby nucleophilic residue. This covalent modification is a profound structural change to the catalytic site, rendering the enzyme permanently inactive. This mechanism explains the potent and irreversible nature of the inhibition observed in kinetic studies.

Spectrophotometric and Fluorometric Assays for Enzyme Activity and Kinetics

Spectrophotometric and fluorometric assays are fundamental for studying enzyme kinetics and quantifying the potency of inhibitors like this compound. researchgate.net These methods rely on monitoring changes in light absorbance or fluorescence to measure the rate of an enzymatic reaction. researchgate.net They are vital for determining the kinetic parameters of enzyme inhibition.

For AADC, a common spectrophotometric assay monitors the decrease in absorbance of the substrate, L-DOPA, or the increase in absorbance of the product, dopamine, at a specific wavelength. Fluorometric assays, which are often more sensitive, can also be employed by using fluorescent substrates or by derivatizing the product to make it fluorescent. researchgate.net

As an irreversible inhibitor, the interaction of this compound with AADC is characterized by time-dependent inactivation. Kinetic assays are used to determine key parameters that describe this process. The data from these assays allow for a quantitative comparison of inhibitor potency. For example, one study found this compound to have a lethal IC₅₀ of 56 ± 6 µM against NCI-H727 human lung carcinoid cells, which have high AADC levels.

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions. | Provides a practical measure of inhibitor potency. | 56 ± 6 µM (in NCI-H727 cells) |


Theoretical Applications and Future Research Directions

alpha-Monofluoromethyldopa as a Biochemical Probe

The irreversible nature of its inhibitory action on Aromatic L-amino acid decarboxylase (AADC) makes this compound a powerful biochemical tool for investigating the complexities of neurotransmitter synthesis and regulation.

This compound serves as a crucial probe for understanding the regulation of Aromatic L-amino acid decarboxylase (AADC). By irreversibly inhibiting AADC, it allows researchers to differentiate between various subcellular pools of the enzyme. nih.gov Studies in mice have shown that after treatment with this compound, the recovery rate of AADC activity differs between subcellular fractions. nih.gov Specifically, the recovery of enzyme activity in the synaptosomal pool, which represents the AADC located in nerve terminals, is significantly slower than in the non-synaptosomal pool. nih.gov This finding supports a model of enzyme regulation where AADC is synthesized in the nerve cell bodies and subsequently moved to the nerve terminals—the primary sites of neurotransmitter synthesis—via axonal transport. nih.gov This use of this compound helps to elucidate the lifecycle of the AADC enzyme, from synthesis to transport and localization, providing a dynamic view of its regulatory mechanisms. The inhibition of AADC is a key method for studying the multi-step process of dopamine (B1211576) synthesis, where AADC is responsible for the conversion of DOPA to dopamine. nih.gov

As a potent inhibitor of AADC, this compound is instrumental in studies aimed at understanding the homeostasis and turnover rates of key monoamine neurotransmitters. nih.govnih.gov The administration of this compound leads to a significant decrease in the brain concentrations of norepinephrine (B1679862), dopamine, and serotonin (B10506), as it blocks their synthesis pathway. nih.gov This induced depletion allows researchers to measure the turnover of these neurotransmitters by tracking the rate at which their levels decline after the irreversible inhibition of AADC. nih.gov

This technique has been applied in various research models to explore how physiological or pathological states affect neurotransmitter dynamics. For instance, it has been used to assess the turnover rates of noradrenaline and dopamine in different regions of the central nervous system in studies of ethanol (B145695) dependence in mice. nih.gov In one such study, researchers observed that while chronic ethanol ingestion had no consistent effect, withdrawal from ethanol led to a marked decrease in dopamine turnover in the striatum and a significant increase in noradrenaline turnover in the brainstem. nih.gov These findings, made possible by the use of this compound, suggest that alterations in neuronal activity during ethanol withdrawal may be linked to specific changes in neurotransmitter turnover. nih.gov Such research is fundamental to understanding the broader concepts of neurotransmitter homeostasis, which involves complex processes of synthesis, transport, and metabolism to maintain balance. frontiersin.org

Rational Design of Novel Enzyme Inhibitors and Related Compounds

The mechanism of this compound has provided valuable insights for the field of medicinal chemistry, particularly in the rational design of new enzyme inhibitors. wikipedia.org

Rational drug design is an inventive process that uses the knowledge of a biological target to create new medications. wikipedia.org When the three-dimensional structure of the target is known, it is referred to as structure-based drug design. wikipedia.org The mechanism of this compound, a mechanism-based or "suicide" inhibitor, serves as a powerful design principle. This approach involves creating a molecule that mimics the enzyme's natural substrate but contains a latent reactive group. nih.govunl.edu The enzyme's own catalytic mechanism unmasks this group, leading to the formation of a covalent bond with the enzyme and its irreversible inactivation. tandfonline.com

This principle of using the enzyme's own activity to trigger inhibition is a cornerstone of designing highly specific and potent inhibitors. nih.gov The design of this compound itself is based on the structure of L-dopa, the natural substrate for AADC. The key modification is the substitution of the alpha-hydrogen with a fluoromethyl group. This allows the molecule to be recognized and processed by AADC, but the catalytic decarboxylation step initiates a chemical cascade that results in a reactive species that covalently binds to the enzyme's active site. This strategy of designing inhibitors based on a detailed understanding of the catalytic mechanism and active site structure is a central element of modern, rational drug design. nih.gov This approach contrasts with traditional drug discovery, which often relies on screening large libraries of compounds to find a "hit". nih.govbbau.ac.in The success of mechanism-based inhibitors like this compound informs the design of new therapeutics for a wide range of enzymes. nih.gov

The strategic incorporation of fluorine into organic molecules is a widely used tactic in medicinal chemistry to modulate the properties of potential drugs. rroij.com Understanding the effects of fluorine substitution is critical for designing potent and selective enzyme inhibitors. tandfonline.comchemistryworld.com

Several key properties of fluorine contribute to its utility:

Enhanced Binding Affinity : As the most electronegative element, fluorine can alter the electronic properties of a molecule, potentially increasing its binding affinity to a target protein. tandfonline.comrroij.com These interactions can include favorable halogen bonding and hydrophobic interactions. rroij.com The unique electronic nature of the C-F bond can lead to what has been termed "polar hydrophobicity," which may create unique opportunities for enhancing ligand binding. nih.gov

Increased Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by oxidative enzymes. tandfonline.com Substituting fluorine at a site of metabolism can therefore increase a drug's bioavailability. tandfonline.com

Mechanism-Based Inhibition : Fluorine's properties as a good leaving group and its ability to destabilize adjacent bonds are exploited in the design of mechanism-based inhibitors. nih.gov For example, α-fluorinated ketones are effective inhibitors of serine proteases because the fluorine substituent makes the ketone's carbonyl group more susceptible to attack by an active site serine residue, forming a stable complex that mimics the reaction's tetrahedral intermediate. nih.gov This is analogous to the mechanism of this compound with AADC.

Conformational Control : Fluorine substitution can induce conformational changes in an enzyme or inhibitor, which can be leveraged to fine-tune enzymatic function and selectivity. rroij.com

Computational modeling and structural biology techniques like X-ray crystallography are vital tools for studying these fluorine effects at an atomic level, guiding the rational design of next-generation fluorinated inhibitors. rroij.com

Development of Novel Radioligands for Positron Emission Tomography (PET) Research

The structure of this compound provides a valuable scaffold for the development of novel radioligands for use in Positron Emission Tomography (PET). PET is a noninvasive molecular imaging technique that allows for the quantitative visualization of biochemical processes in vivo. nih.gov The development of new PET tracers is essential for diagnosing diseases, tracking their progression, and monitoring the effectiveness of therapies. bioworld.com

A successful PET radioligand must possess several key characteristics, including high affinity and selectivity for its target, the ability to cross the blood-brain barrier for central nervous system targets, and favorable kinetics, such as rapid clearance of the unbound tracer to provide a good signal-to-background ratio. nih.govperceptive.com The radionuclide used, often fluorine-18 (B77423) (¹⁸F), must have a suitable half-life (110 minutes for ¹⁸F) that allows for synthesis, administration, and imaging. mdpi.com

The concept involves taking a molecule with known biological activity, like an enzyme inhibitor, and labeling it with a positron-emitting isotope. Research has explicitly focused on the synthesis of ¹⁸F-labeled alpha-fluoromethyl-DOPA as a potential PET imaging agent for AADC, particularly for visualizing carcinoid tumors which can overexpress this enzyme. researchgate.net This demonstrates the direct applicability of the this compound structure in creating PET radioligands. The development of such a tracer would allow for the non-invasive measurement of AADC activity in the body, with potential applications in oncology and neurology. This approach is part of a broader strategy in nuclear medicine to develop theranostic agents, which can be used for both diagnosis (via PET imaging) and therapy (by swapping the diagnostic isotope for a therapeutic one). mdpi.com

¹⁸F-Labeling for In Vivo Enzyme Localization and Quantification (Research Tool)

The development of radiolabeled enzyme inhibitors is a cornerstone of modern molecular imaging. Labeling this compound with the positron-emitting isotope Fluorine-18 (¹⁸F) creates a powerful research tool for Positron Emission Tomography (PET) imaging. As an irreversible inhibitor of Aromatic L-amino acid Decarboxylase (AADC), ¹⁸F-MFMD can be administered to living organisms to map the distribution and density of active AADC enzymes in vivo.

Once introduced, ¹⁸F-MFMD is taken up by cells and binds irreversibly to AADC. The attached ¹⁸F isotope then acts as a beacon, allowing PET scanners to detect its location and concentration. This technique provides several key research advantages:

Enzyme Localization: It allows for the precise anatomical mapping of AADC-rich tissues and cell populations within the body, such as in the brain or in certain types of tumors.

Quantification: The intensity of the PET signal can be correlated with the concentration of the AADC enzyme, offering a quantitative measure of enzyme expression. This is invaluable for studying diseases characterized by altered AADC levels.

Dynamic Studies: By monitoring the signal over time, researchers can study the turnover rate and synthesis of the AADC enzyme, as the signal will only diminish as new, uninhibited enzyme is produced. Studies have used MFMD to distinguish between different subcellular pools of AADC and their distinct recovery rates following inhibition. nih.gov

This application is analogous to the use of other ¹⁸F-labeled tracers, such as ¹⁸F-DOPA, which is used to assess the integrity of the dopaminergic system and to diagnose and localize conditions like focal congenital hyperinsulinism where cells exhibit high AADC activity. nih.gov

Tracer Development for Preclinical Imaging of Enzyme Activity

Beyond static localization, ¹⁸F-MFMD serves as a dynamic tracer for imaging enzyme activity in preclinical models. As a "suicide inhibitor," MFMD is processed by AADC, leading to the formation of a reactive intermediate that permanently inactivates the enzyme. When labeled, this process provides a direct report on where the enzyme is functionally active.

In preclinical research, this allows for:

Assessing Target Engagement: Researchers can confirm that a therapeutic agent designed to modulate AADC activity is reaching its target and having the intended biological effect.

Studying Disease Models: In animal models of neurodegenerative diseases or cancer, ¹⁸F-MFMD can be used to track changes in AADC activity as the disease progresses or in response to novel treatments.

Investigating Enzyme Recovery: Following inhibition by MFMD, the recovery of the PET signal over days or weeks can be used to measure the half-life and regeneration rate of the AADC enzyme in different tissues. nih.gov

The principles of using such tracers are well-established in preclinical imaging for various enzymes, providing a translational pathway for assessing gene expression and cytotoxicity non-invasively. capes.gov.br The use of MFMD in mouse models has already demonstrated its utility in studying the differential activity and recovery of AADC in various brain compartments, such as the nerve terminals versus the non-synaptosomal pool. nih.gov

Investigation of this compound's Potential Beyond AADC (e.g., Off-Target Interactions)

While this compound is highly regarded for its potent and specific inhibition of AADC, a thorough understanding of its biochemical profile requires investigating potential interactions with other enzymes, particularly those within related metabolic pathways. nih.gov The specificity of drug-like molecules is rarely absolute, and exploring potential off-target effects is crucial for interpreting research outcomes and predicting broader biological consequences. longdom.orgsigmaaldrich.com

Research has utilized MFMD as a tool precisely because of its specificity; for instance, it can prevent the AADC-dependent conversion of a precursor molecule into an active Monoamine Oxidase (MAO) inhibitor, demonstrating that MFMD itself does not directly inhibit MAO. nih.govcapes.gov.br However, its structural similarity to other substrates and its profound impact on catecholamine synthesis necessitate the systematic investigation of other potential interactions.

Below is a table outlining potential off-target interactions and the scientific rationale for their investigation.

Potential Off-Target EnzymeRationale for InvestigationResearch Findings/Implications
Tyrosine Hydroxylase (TH) TH is the rate-limiting enzyme in catecholamine synthesis, acting just upstream of AADC. uib.nouniprot.org Substrate mimics or inhibitors for one enzyme in a pathway are often evaluated for activity against others in the same cascade.Inhibition of TH would have a profound, and potentially confounding, effect on the entire dopamine synthesis pathway, making it a critical enzyme to rule out for off-target activity. nih.govuib.no
Dopamine β-Hydroxylase (DBH) DBH catalyzes the conversion of dopamine to norepinephrine, the step immediately following the reaction catalyzed by AADC. wikipedia.orgmosaicdx.com Molecules that interact with the dopamine pathway are candidates for interaction with DBH.Some non-primary literature sources claim that MFMD is an irreversible inhibitor of DBH. cymitquimica.com Verifying this is critical, as DBH inhibition would significantly alter the balance between dopamine and norepinephrine, an effect distinct from AADC inhibition alone. nih.gov
Monoamine Oxidase (MAO) MAO is a key enzyme in the degradation of catecholamines. While structurally different from AADC, its role in the same overall metabolic network makes it a candidate for investigation.Studies have shown that MFMD does not directly inhibit MAO. nih.govnih.gov Instead, it is used experimentally to block the formation of MAO metabolites by preventing the synthesis of their amine precursors via AADC. nih.govsigmaaldrich.com
Other Decarboxylases The mammalian genome contains other decarboxylase enzymes. Given MFMD's mechanism, assessing its specificity against other related enzymes is important to confirm it does not affect other metabolic pathways.This would confirm the high selectivity of MFMD for AADC and ensure that observed biological effects are not due to the inhibition of, for example, glutamate (B1630785) decarboxylase or histidine decarboxylase.

Integration into Systems Biology and Multi-Omics Research to Understand Metabolic Networks

The high specificity of this compound makes it an excellent perturbation tool for systems biology and multi-omics research. figshare.comnih.govnih.govbiorxiv.org These fields aim to understand the complex interplay of genes, proteins, and metabolites within a biological system rather than focusing on a single component. dntb.gov.ua By using a precise inhibitor like MFMD, researchers can perturb the catecholamine metabolic network and observe the system-wide response. spandidos-publications.comthermofisher.com

When AADC is inhibited by MFMD, the consequences ripple through the interconnected metabolic pathways. By applying multi-omics technologies, which involve the large-scale analysis of biological molecules, researchers can build a comprehensive picture of these changes. elifesciences.orgmdpi.comnih.gov

The table below illustrates how MFMD can be integrated into different omics approaches.

Omics FieldApplication with MFMDExpected Insights
Metabolomics Quantify changes in all small-molecule metabolites after MFMD administration.Directly observe the buildup of AADC substrates (like L-DOPA) and the depletion of its products (dopamine, serotonin) and their subsequent downstream metabolites. nih.gov This can reveal previously unknown metabolic shunts or compensatory pathways.
Proteomics Measure changes in the expression levels of thousands of proteins in response to AADC inhibition.Identify compensatory changes in other enzymes within the catecholamine pathway (e.g., upregulation of TH or MAO) or in related signaling networks. This provides insight into the cell's adaptive response to metabolic stress.
Transcriptomics Analyze changes in gene expression (mRNA levels) following MFMD treatment.Reveal the genetic reprogramming that occurs in response to the disruption of neurotransmitter synthesis. This can uncover the transcription factors and signaling pathways that regulate the catecholamine network.
Fluxomics Use stable isotope tracers to map the flow of metabolites through the network after AADC is blocked.Determine how metabolic flux is rerouted when a key enzymatic step is inhibited. This provides a dynamic view of the network's adaptability and can be used to build and validate computational models of cellular metabolism.

By integrating these layers of data, a more complete and dynamic model of the metabolic network can be constructed. Using MFMD as a specific chemical probe allows researchers to validate computational predictions and uncover novel biological connections that would be invisible when studying single components in isolation.

Q & A

Q. How should researchers document methodological limitations in this compound studies?

  • Answer : Include a dedicated "Limitations" section addressing:
  • Assay Interference : Fluorine’s impact on fluorescence-based readouts.
  • Translational Gaps : Rodent vs. human metabolic rates.
  • Sample Size Justification : Power analysis (α=0.05, β=0.2) .

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